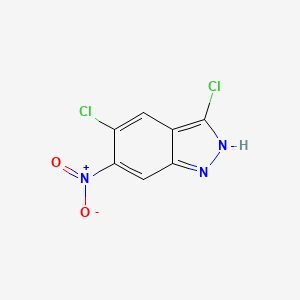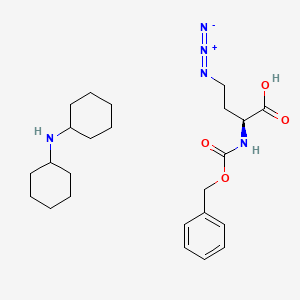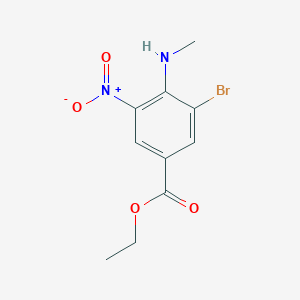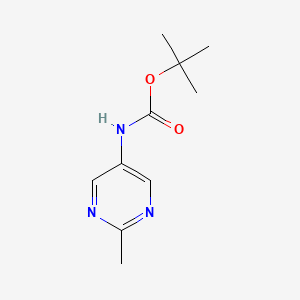
(2-Methyl-pyrimidin-5-yl)-carbamic acid tert-butyl ester
Übersicht
Beschreibung
(2-Methyl-pyrimidin-5-yl)-carbamic acid tert-butyl ester, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key mediator of B-cell receptor signaling, which plays a critical role in the survival and proliferation of B-cells. TAK-659 has been shown to be effective in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Wirkmechanismus
(2-Methyl-pyrimidin-5-yl)-carbamic acid tert-butyl ester inhibits BTK, which is a key mediator of B-cell receptor signaling. BTK plays a critical role in the survival and proliferation of B-cells, and its dysregulation has been implicated in the development of B-cell malignancies. Inhibition of BTK by (2-Methyl-pyrimidin-5-yl)-carbamic acid tert-butyl ester leads to the inhibition of downstream signaling pathways, resulting in apoptosis (programmed cell death) of B-cells.
Biochemische Und Physiologische Effekte
(2-Methyl-pyrimidin-5-yl)-carbamic acid tert-butyl ester has been shown to be effective in inducing apoptosis of B-cells in preclinical studies. It has also been shown to inhibit the proliferation of B-cells and disrupt the microenvironment that supports the survival of malignant B-cells. (2-Methyl-pyrimidin-5-yl)-carbamic acid tert-butyl ester has been shown to have minimal effects on T-cells and natural killer cells, which are important components of the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
(2-Methyl-pyrimidin-5-yl)-carbamic acid tert-butyl ester has several advantages for lab experiments, including its specificity for BTK and its ability to induce apoptosis of B-cells. However, (2-Methyl-pyrimidin-5-yl)-carbamic acid tert-butyl ester has some limitations, including its potential for off-target effects and the need for further optimization to improve its pharmacokinetic properties.
Zukünftige Richtungen
For (2-Methyl-pyrimidin-5-yl)-carbamic acid tert-butyl ester include the optimization of its pharmacokinetic properties, the evaluation of its efficacy in combination with other drugs, and the exploration of its potential for the treatment of other B-cell malignancies. Additionally, further studies are needed to better understand the mechanisms of resistance to BTK inhibitors and to identify biomarkers that can predict response to treatment.
Wissenschaftliche Forschungsanwendungen
(2-Methyl-pyrimidin-5-yl)-carbamic acid tert-butyl ester has shown promising results in preclinical studies and has entered clinical trials for the treatment of B-cell malignancies. In a phase 1 study, (2-Methyl-pyrimidin-5-yl)-carbamic acid tert-butyl ester was well-tolerated and showed promising results in patients with relapsed or refractory CLL and NHL. (2-Methyl-pyrimidin-5-yl)-carbamic acid tert-butyl ester has also been shown to be effective in combination with other drugs, such as venetoclax, in preclinical studies.
Eigenschaften
IUPAC Name |
tert-butyl N-(2-methylpyrimidin-5-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-7-11-5-8(6-12-7)13-9(14)15-10(2,3)4/h5-6H,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCGFBHSIALEJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-pyrimidin-5-yl)-carbamic acid tert-butyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5-Dimethyl-1,3,4,7-tetraazatricyclo[7.4.0.0,2,6]trideca-2(6),4-dien-8-one](/img/structure/B1431403.png)
![3-[(3-Nitro-2-pyridinyl)amino]propanenitrile](/img/structure/B1431406.png)
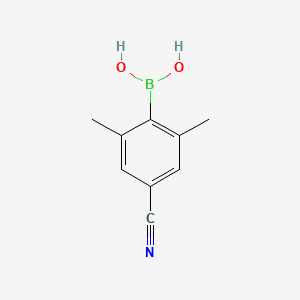
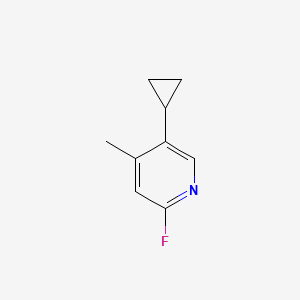
![2-chloro-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline hydrochloride](/img/structure/B1431411.png)
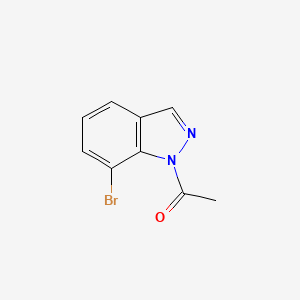
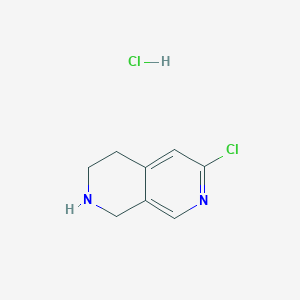
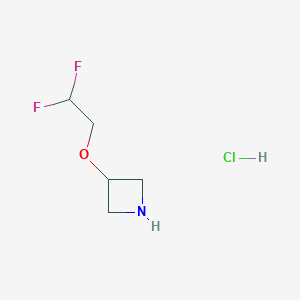
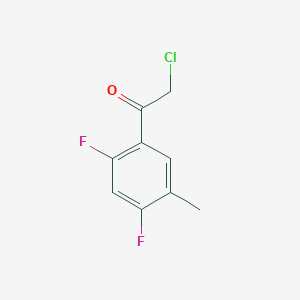
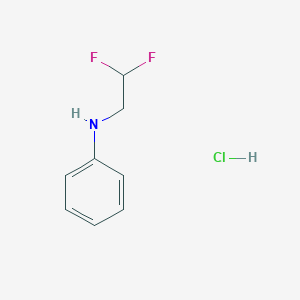
![N-Boc-(+/-)-1-[{tert-butyl(diphenyl)silyl}oxy]pent-4-en-3-amine](/img/structure/B1431420.png)
